4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
CAS No.: 628305-98-6
Cat. No.: VC11664379
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.
![4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde - 628305-98-6](/images/structure/VC11664379.png)
Specification
CAS No. | 628305-98-6 |
---|---|
Molecular Formula | C14H12O2 |
Molecular Weight | 212.24 g/mol |
IUPAC Name | 2-hydroxy-5-(2-methylphenyl)benzaldehyde |
Standard InChI | InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)11-6-7-14(16)12(8-11)9-15/h2-9,16H,1H3 |
Standard InChI Key | BZEDKBRMRLPODN-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O |
Canonical SMILES | CC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde (IUPAC name: 4-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde) consists of two phenyl rings connected by a single bond (biphenyl scaffold). Key functional groups include:
-
A hydroxyl group (-OH) at the 4-position of the first phenyl ring.
-
A methyl group (-CH₃) at the 2'-position of the second phenyl ring.
-
An aldehyde (-CHO) at the 3-position of the first phenyl ring.
Table 1: Theoretical Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₂O₂ |
Molecular Weight | 212.24 g/mol |
Topological Polar Surface Area | 46.53 Ų (estimated) |
LogP (Octanol-Water) | 3.12 (predicted) |
These values are extrapolated from structurally similar compounds, such as 4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde (CAS 892873-58-4), which shares the biphenyl-aldehyde core .
Spectroscopic Signatures
While experimental NMR and IR data for the exact compound are unavailable, analogs provide reference benchmarks:
-
¹H NMR: Aromatic protons appear between δ 6.8–8.0 ppm, with the aldehyde proton resonating as a singlet near δ 9.8–10.2 ppm .
-
¹³C NMR: The aldehyde carbon typically appears at δ 190–200 ppm, while hydroxyl-bearing carbons resonate near δ 150–160 ppm .
Synthetic Methodologies
Boron-Mediated ortho-C–H Hydroxylation
Recent advances in C–H functionalization enable direct hydroxylation of benzaldehyde derivatives. A boron-mediated protocol developed by Wang et al. (2024) facilitates the synthesis of salicylaldehydes from simple benzaldehydes . For example:
-
Substrate: 3-Methyl-[1,1'-biphenyl]-3-carbaldehyde.
-
Reagents: Boric acid, oxidative conditions.
-
Mechanism: Directed ortho-hydroxylation via boron coordination, followed by oxidation.
This method achieves moderate yields (43–56%) for biphenyl aldehydes with diverse substitution patterns .
Table 2: Comparative Yields in Biphenyl Aldehyde Synthesis
Substrate | Yield (%) | Conditions |
---|---|---|
3-Methoxybiphenyl-4-carbaldehyde | 56 | THF/hexane, K₂CO₃ |
4-Hydroxybiphenyl-3-carbaldehyde | 43 | Boron-mediated |
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between halogenated benzaldehydes and methyl-substituted aryl boronic acids offers a modular route:
-
Step 1: Bromination of 3-carboxybenzaldehyde at the 4-position.
-
Step 2: Coupling with 2-methylphenylboronic acid under Pd(PPh₃)₄ catalysis.
-
Step 3: Deprotection of hydroxyl groups (if protected).
This approach is widely used for biphenyl systems in drug discovery .
Compound | EC₅₀ (FFA1) | Anti-Platelet IC₅₀ |
---|---|---|
3-Hydroxy-2',6'-dimethyl derivative | 82 nM | 12 μM |
TAK-875 (Control) | 95 nM | N/A |
Antioxidant and Anti-Inflammatory Properties
The phenolic hydroxyl group confers radical-scavenging activity. In vitro assays on analogous compounds show:
-
DPPH Radical Scavenging: IC₅₀ ≈ 18 μM (vs. 25 μM for ascorbic acid).
-
COX-2 Inhibition: >50% at 10 μM concentration.
Challenges and Future Directions
Synthetic Limitations
-
Regioselectivity: Competing hydroxylation at adjacent positions (e.g., 3 vs. 5) remains problematic .
-
Stability: Aldehydes are prone to oxidation during purification, necessitating inert atmospheres .
Therapeutic Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume